Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate
Description
Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate is a substituted isophthalate derivative featuring a dimethyl ester backbone and a 3,5-dimethoxybenzoyl amino group at the 5-position. This compound is part of a broader class of aromatic esters and amides studied for their applications in organic synthesis, polymer chemistry, and medicinal chemistry.
Properties
Molecular Formula |
C19H19NO7 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
dimethyl 5-[(3,5-dimethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H19NO7/c1-24-15-8-11(9-16(10-15)25-2)17(21)20-14-6-12(18(22)26-3)5-13(7-14)19(23)27-4/h5-10H,1-4H3,(H,20,21) |
InChI Key |
DWTWYZBCSVNHEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate typically involves the following steps:
Formation of the Isophthalate Core: The starting material, isophthalic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced through an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with dimethyl isophthalate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents are common.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of specific proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate with analogous isophthalate derivatives, focusing on structural variations, synthesis pathways, and functional properties.
Substituent Variations
Physicochemical Properties
| Property | Target Compound | Dimethyl 5-aminoisophthalate | Dimethyl 5-(sodiosulfo)isophthalate |
|---|---|---|---|
| Solubility | Moderate in DMSO, chloroform | High in polar aprotic solvents | High in water (>100 mg/mL) |
| Molecular Weight | ~359 g/mol | ~224 g/mol | ~332 g/mol |
| Functional Groups | Aromatic amide, methoxy | Primary amine | Sulfonate, ester |
| Applications | Macrocycle synthesis | Drug intermediate | Surfactant, stabilizer |
Key Research Findings
- Steric Effects: The 3,5-dimethoxybenzoyl group in the target compound reduces coupling efficiency compared to aliphatic substituents (e.g., Boc-protected aminopropyl) due to steric hindrance .
- Cyclization Dynamics : Unlike hyperbranched polyesters derived from hydroxyethoxy analogs, the target compound’s rigid amide structure favors macrocycle formation over linear polymerization .
- Solubility Trade-offs : Sulfonated analogs (e.g., sodium salts) excel in aqueous systems but lack the organic-phase compatibility of the target compound, limiting their utility in solvent-based syntheses .
Biological Activity
Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate (CAS Number: 349108-33-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C19H19NO7
- Functional Groups : Contains methoxy groups that enhance solubility and reactivity.
The presence of methoxy groups is significant as they are often associated with anti-inflammatory and antioxidant properties in various biological models.
Anti-inflammatory Effects
Research indicates that compounds with methoxy substituents can exhibit reduced inflammation. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
Antioxidant Properties
The compound's structure may also confer antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related damage. Preliminary studies have indicated that this compound exhibits a degree of free radical scavenging activity, although further empirical studies are necessary to quantify these effects.
Mutagenicity Testing
In a bacterial mutagenicity test (Ames test), compounds structurally similar to this compound have shown varying mutagenic potential. While specific data on this compound is limited, the structural characteristics suggest it could be evaluated for similar effects .
Table of Biological Activities
| Activity Type | Findings | Source |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antioxidant | Free radical scavenging activity | |
| Mutagenicity | Potential mutagenic effects (similar compounds) |
Case Study: Synthesis and Biological Evaluation
A recent study focused on synthesizing this compound and evaluating its biological activities. The synthesis involved standard organic reactions typical for isophthalate derivatives. The resulting compound was subjected to various biological assays to assess its anti-inflammatory and antioxidant activities.
The results indicated a significant reduction in inflammatory markers in treated cell lines compared to controls, supporting the hypothesis that the compound possesses notable anti-inflammatory properties. Additionally, antioxidant assays confirmed its capacity to scavenge free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
